![molecular formula C14H18N4OS2 B4630750 2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves multistep chemical reactions, starting from basic building blocks to more complex structures. For example, the synthesis of new acetamide derivatives has been demonstrated through the formation and reaction of various intermediates, showcasing the methodological diversity and the importance of precise structural configuration in the synthesis process (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques like X-ray diffraction, which provides detailed insights into the arrangement of atoms and the spatial geometry of the molecule. These analyses are crucial for understanding the molecular basis of the compound's chemical behavior and reactivity (Xue et al., 2008).
Chemical Reactions and Properties
Compounds containing the 1,2,4-triazole ring system are known for their diverse chemical reactivity, allowing for a variety of chemical transformations and modifications. This reactivity is often exploited in the synthesis of derivatives with potential biological activities, highlighting the importance of chemical reactions in expanding the utility of these compounds (MahyavanshiJyotindra et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are essential for predicting the compound's behavior in different environments and for its formulation in potential applications (Karczmarzyk et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental characteristics that influence the compound's potential applications. Studies on related compounds provide insights into how structural modifications can impact these properties, guiding the design of new derivatives with desired chemical behaviors (Schmeyers & Kaupp, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Schiff Bases
Research involving compounds with the 1,2,4-triazole ring, similar to the core structure of the specified compound, has been explored for the synthesis of novel Schiff bases. These bases are synthesized through reactions involving thioacetamide derivatives and have applications in material science and as potential pharmacophores due to their unique structural properties (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Heterocyclic Synthesis
The compound's thiadiazole and triazolyl moieties suggest its utility in synthesizing diverse heterocycles. Research demonstrates the synthesis of innovative heterocycles incorporating thiadiazole moieties, showcasing the potential for developing novel compounds with applications in medicinal chemistry and agriculture (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Radiosynthesis Applications
Radiosynthesis studies involving chloroacetanilide and dichloroacetamide derivatives indicate the potential for the subject compound in labeling studies, which are crucial for understanding the pharmacokinetics and metabolic pathways of novel drugs (Latli & Casida, 1995).
Cascade Reactions for Heterocycles
The compound's structure suggests its potential in cascade reactions for synthesizing heterocycles, which are efficient processes with high atom economy. This approach is valuable in green chemistry and the development of pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).
Antitumor Activity
Research on thiophene, pyrimidine, and coumarin derivatives showcases the therapeutic potential of structurally similar compounds. The synthesis and evaluation of new compounds with similar moieties have demonstrated significant antitumor activity, suggesting possible research applications of the specified compound in oncology (Albratty, El-Sharkawy, & Alam, 2017).
Eigenschaften
IUPAC Name |
2-[[5-(4-ethyl-5-methylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-4-6-18-13(11-7-20-9(3)10(11)5-2)16-17-14(18)21-8-12(15)19/h4,7H,1,5-6,8H2,2-3H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUMZSATZUBYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(N2CC=C)SCC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4630669.png)
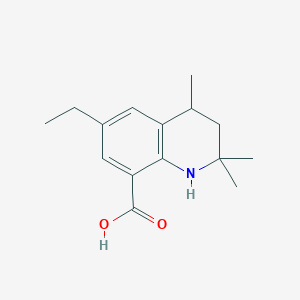
![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)
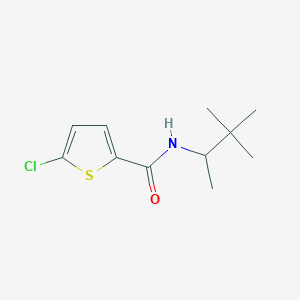
![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)
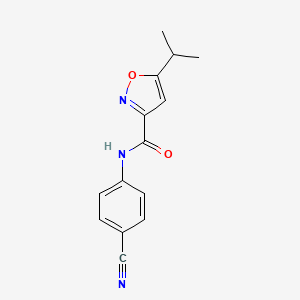
![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)
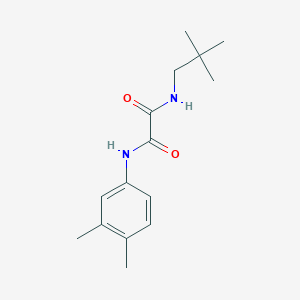

![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)
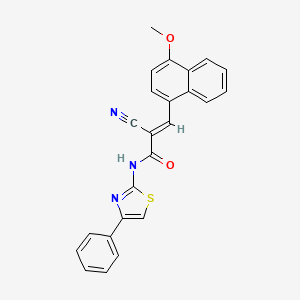
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)
